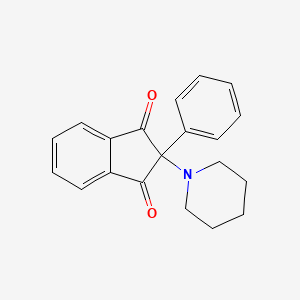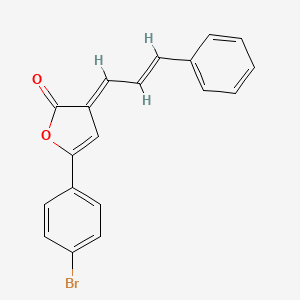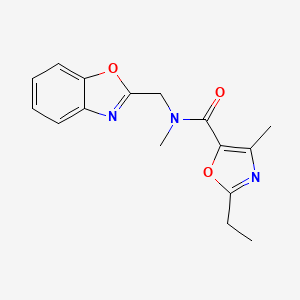
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione, also known as PPID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPID is a heterocyclic compound that contains a piperidine ring and an indene ring.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In addition, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is stable under various conditions and can be easily synthesized in large quantities. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is also highly soluble in water and organic solvents, which makes it easy to use in various assays. However, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione also has some limitations for lab experiments, including its high cost and limited availability. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is a relatively expensive compound, which may limit its use in some labs. In addition, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is not widely available, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent, and the exploration of its applications in materials science. The development of new synthetic methods for 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione could lead to more efficient and cost-effective production of the compound. The investigation of its potential as a therapeutic agent could lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. The exploration of its applications in materials science could lead to the development of new materials with unique properties. Overall, the study of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has the potential to lead to significant advances in various fields.
Métodos De Síntesis
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the Friedel-Crafts reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction results in the formation of a tetrahydro-beta-carboline intermediate, which is then oxidized to form 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In neuroscience, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been investigated for its potential as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
2-phenyl-2-piperidin-1-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-18-16-11-5-6-12-17(16)19(23)20(18,15-9-3-1-4-10-15)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXYNXZAKPOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-1-YL)-2,3-dihydro-1H-indene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)


![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)
![phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5170773.png)
![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)